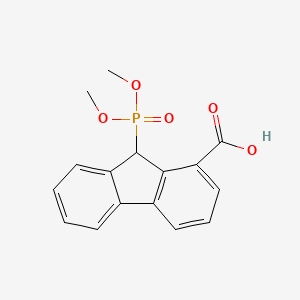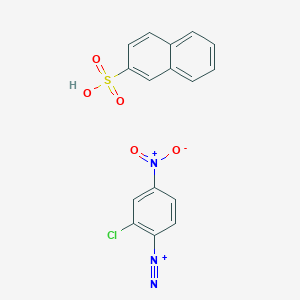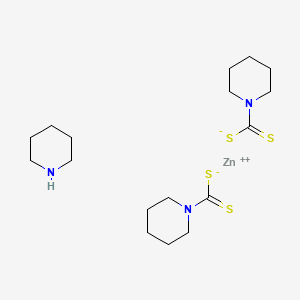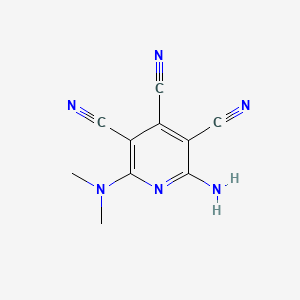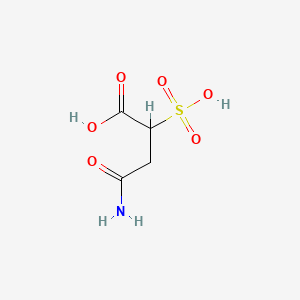
3-Hydroxy-4-iodopyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-iodopyridine-2-carbaldehyde is a heterocyclic organic compound that contains a pyridine ring substituted with hydroxyl, iodine, and formyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-iodopyridine-2-carbaldehyde typically involves the iodination of a pyridine derivative followed by formylation. One common method is the iodination of 3-hydroxy-2-pyridinecarboxaldehyde using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar iodination and formylation reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-iodopyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Oxo-4-iodopyridine-2-carbaldehyde.
Reduction: 3-Hydroxy-4-iodopyridine-2-methanol.
Substitution: 3-Hydroxy-4-substituted-pyridine-2-carbaldehyde (where the iodine is replaced by the nucleophile).
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-iodopyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in multicomponent reactions to generate diverse molecular scaffolds.
Biology: The compound can be used to study the biological activity of pyridine derivatives and their interactions with biological targets.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-iodopyridine-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the iodine atom can participate in halogen bonding interactions. The hydroxyl group can engage in hydrogen bonding, influencing the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-fluoropyridine: Similar structure but with a fluorine atom instead of iodine.
3-Hydroxy-4-chloropyridine-2-carbaldehyde: Similar structure but with a chlorine atom instead of iodine.
3-Hydroxy-4-bromopyridine-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine.
Uniqueness
3-Hydroxy-4-iodopyridine-2-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and polarizability compared to fluorine, chlorine, or bromine
Eigenschaften
Molekularformel |
C6H4INO2 |
|---|---|
Molekulargewicht |
249.01 g/mol |
IUPAC-Name |
3-hydroxy-4-iodopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4INO2/c7-4-1-2-8-5(3-9)6(4)10/h1-3,10H |
InChI-Schlüssel |
MPULTSLTQKNBFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1I)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12806310.png)
